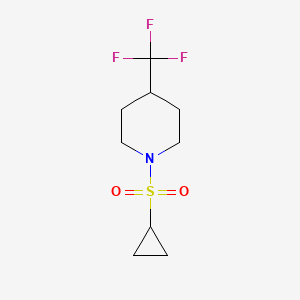

1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine, also known as CT327, is a small molecule drug that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

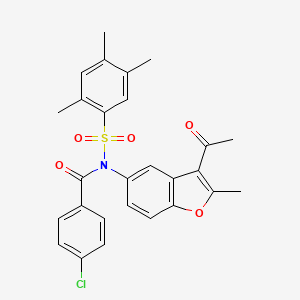

Sulfonamides as Terminators of Cationic Cyclisations

- Sulfonamides, including structures similar to "1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine," are utilized as novel terminators in cationic cyclisations. This application is vital for the efficient formation of polycyclic systems by inducing cyclisation reactions. Such chemical processes have significant implications in synthesizing complex organic molecules, including pharmaceuticals (Haskins & Knight, 2002).

Stereodynamics and Perlin Effect

- The study of stereodynamic behavior of "1-(trifluoromethylsulfonyl)piperidine" and its analogs has revealed insights into the conformational preferences of these molecules. These findings are crucial for understanding molecular interactions, which could influence the design of new drugs and materials (Shainyan et al., 2008).

Synthesis and Reaction Studies

- Research into "1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine" has also included synthesis and reaction studies with the aim of developing new antibacterial agents. These studies are significant for the discovery of new therapeutic compounds (Miyamoto et al., 1987).

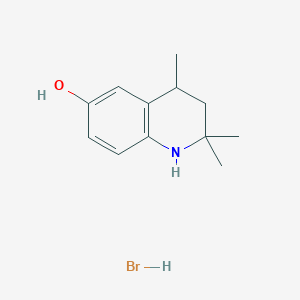

Ionic Liquid Crystals

- Piperidinium-based structures, similar to the compound , have been used in the design of ionic liquid crystals. These materials are of interest for applications in electronic displays and other advanced technologies (Lava, Binnemans, & Cardinaels, 2009).

Synthesis of Piperidines via Radical Cyclization

- A novel approach involving the radical cyclization of certain precursors to synthesize 2,4-disubstituted piperidines has been reported. This method highlights the potential of "1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine" related compounds in facilitating the creation of new chemical entities with potential biological activities (Gandon et al., 2006).

Mechanism of Action

Target of Action

It is known that trifluoromethyl ketones (tfmks), a group to which this compound belongs, are valuable synthetic targets in the construction of fluorinated pharmacons .

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials, suggesting that it may be involved in a variety of biochemical pathways .

Pharmacokinetics

Its density is predicted to be 1.42±0.1 g/cm3 .

Result of Action

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Action Environment

It is known that the compound’s properties, such as its melting point, boiling point, and predicted density, may be influenced by environmental conditions .

properties

IUPAC Name |

1-cyclopropylsulfonyl-4-(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO2S/c10-9(11,12)7-3-5-13(6-4-7)16(14,15)8-1-2-8/h7-8H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSRAOBGFUHJDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylsulfonyl)-4-(trifluoromethyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2376945.png)

![[5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2,4(8),5,9-tetraen-6-yl][3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B2376949.png)

![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2376958.png)

![2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide](/img/structure/B2376960.png)

![5-chloro-2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2376961.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2376964.png)

![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2376965.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2376967.png)